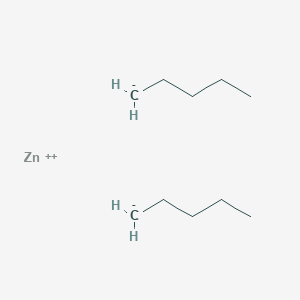![molecular formula C14H21NO4S B225900 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)
1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine, also known as DMSMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine is not well understood. However, it has been suggested that 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine may act as a nucleophile in various reactions. It has also been suggested that 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine may act as a ligand for various metal catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine have been extensively studied. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine has been shown to have antitumor activity in various cancer cell lines. It has also been shown to have antiviral activity against the herpes simplex virus. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under various conditions, making it a useful reagent for various reactions. However, 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine has some limitations. It is toxic and should be handled with care. It is also expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine. One area of research could focus on the development of new synthetic methodologies using 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine as a reagent. Another area of research could focus on the development of new biologically active compounds using 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine as a starting material. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine and its potential use in the treatment of various diseases.
Méthodes De Synthèse
1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine can be synthesized through various methods, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. This reaction results in the formation of 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-methylpiperidine in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, antiviral agents, and antibacterial agents. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine has also been used in the synthesis of chiral compounds and in the development of new synthetic methodologies.
Propriétés
Nom du produit |
1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine |
|---|---|
Formule moléculaire |
C14H21NO4S |
Poids moléculaire |
299.39 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C14H21NO4S/c1-11-6-4-5-9-15(11)20(16,17)14-8-7-12(18-2)10-13(14)19-3/h7-8,10-11H,4-6,9H2,1-3H3 |
Clé InChI |
NNISLVUSPXMYQL-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)



